5,5'-Dinitro[1,1'-biphenyl]-3,3'-dicarboxylic acid
Description
5,5'-Dinitro[1,1'-biphenyl]-3,3'-dicarboxylic acid is a biphenyl-based compound featuring two nitro (-NO₂) groups at the 5,5' positions and two carboxylic acid (-COOH) groups at the 3,3' positions. This structure combines strong electron-withdrawing nitro substituents with dicarboxylic acid functionalities, making it a candidate for applications in coordination polymers, metal-organic frameworks (MOFs), and catalysis. The nitro groups enhance thermal stability and influence electronic properties, while the carboxylic acid moieties enable metal coordination and framework formation .
Properties
IUPAC Name |
3-(3-carboxy-5-nitrophenyl)-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O8/c17-13(18)9-1-7(3-11(5-9)15(21)22)8-2-10(14(19)20)6-12(4-8)16(23)24/h1-6H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJSFQJMJQNVGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628916 | |
| Record name | 5,5'-Dinitro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144949-59-7 | |
| Record name | 5,5'-Dinitro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of Biphenyl Dicarboxylate Precursors
The nitration step employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as both catalyst and solvent. In a representative procedure, dimethyl 4,4'-biphenyldicarboxylate is dissolved in H₂SO₄ and cooled to below 5°C. A HNO₃-H₂SO₄ mixture is added dropwise to ensure selective nitration at the meta positions relative to the carboxylate groups. This method achieves a 90% yield of the dinitro intermediate, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Key Reaction Parameters:
Solvent-Free Nitration Techniques
Recent advances in nitration chemistry, as disclosed in patent WO2016118450A1, demonstrate solvent-free methods using anhydride compounds. For example, acetic anhydride reacts with HNO₃ to generate a reactive nitronium ion intermediate, enabling nitration without organic solvents. This approach simplifies purification and reduces waste, achieving 85% yield for dinitroanisole derivatives under analogous conditions.
Comparative Analysis of Nitration Methods
| Method | Reagents | Temperature | Yield | Purity |
|---|---|---|---|---|
| H₂SO₄-HNO₃ Catalysis | HNO₃, H₂SO₄ | <5°C | 90% | >95% |
| Solvent-Free | HNO₃, Acetic Anhydride | <20°C | 85% | >90% |
The solvent-free method offers environmental advantages but requires stringent temperature control to avoid exothermic side reactions.
Hydrolysis of Nitrated Esters to Carboxylic Acids
The final step involves hydrolyzing the nitrated biphenyl dicarboxylate ester to the dicarboxylic acid. A mixture of tetrahydrofuran (THF), methanol (MeOH), and aqueous potassium hydroxide (KOH) is refluxed to cleave the ester groups. Acidification with hydrochloric acid (HCl) precipitates the target compound, yielding 94% pure product.
Optimized Hydrolysis Conditions:
Industrial-Scale Production Considerations
Industrial synthesis prioritizes continuous flow reactors to enhance heat dissipation during nitration, reducing risks of thermal runaway. Advanced purification techniques, such as centrifugal filtration and recrystallization from ethanol-water mixtures, ensure compliance with pharmaceutical-grade standards.
Physicochemical Properties of the Final Product
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro groups in 5,5’-Dinitro[1,1’-biphenyl]-3,3’-dicarboxylic acid can undergo reduction reactions to form amino derivatives.
Reduction: Reduction of the nitro groups can be achieved using reagents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups act as electron-withdrawing groups, influencing the reactivity of the biphenyl ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas with a catalyst, tin(II) chloride, or iron powder in acidic conditions.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or sulfonating agents.
Major Products:
Reduction: Amino derivatives of the biphenyl compound.
Substitution: Halogenated or sulfonated biphenyl derivatives.
Scientific Research Applications
Chemistry: 5,5’-Dinitro[1,1’-biphenyl]-3,3’-dicarboxylic acid is used as a precursor in the synthesis of various organic compounds. Its nitro and carboxylic acid groups make it a versatile intermediate for further chemical modifications.
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry. For example, the reduction of nitro groups to amino groups can lead to the formation of biologically active compounds that may serve as pharmaceuticals or biochemical probes.
Industry: In the materials science field, this compound can be used in the development of polymers and advanced materials. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of 5,5’-Dinitro[1,1’-biphenyl]-3,3’-dicarboxylic acid primarily involves its ability to undergo various chemical reactions due to the presence of nitro and carboxylic acid groups. These functional groups can participate in redox reactions, nucleophilic substitutions, and other chemical transformations. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
a. 4,4'-Diamino-[1,1'-biphenyl]-3,3'-dicarboxylic acid (CAS 2130-56-5)
- Substituents: Amino (-NH₂) at 4,4' positions; carboxylic acids at 3,3'.
- Properties: Amino groups are electron-donating, increasing basicity and reactivity compared to nitro derivatives. Used in Schiff base ligands for coordination polymers .
- Applications : Preferred for synthesizing luminescent or redox-active metal complexes due to NH₂ coordination flexibility .
b. 6,6'-Dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid (CAS 2134-90-9)
- Substituents : Hydroxy (-OH) and methoxy (-OCH₃) at 6,6' and 5,5' positions; carboxylic acids at 3,3'.
- Properties : OH and OCH₃ groups enhance antioxidant activity (e.g., DPPH/ABTS radical scavenging) but reduce thermal stability compared to nitro derivatives .
- Applications : Antioxidant materials and natural product synthesis .
c. 2,2’-Dinitro-[1,1’-biphenyl]-4,4’-dicarboxylic acid (H2L-NO2)
- Substituents : Nitro groups at 2,2'; carboxylic acids at 4,4'.
- Properties : Nitro groups at ortho positions induce steric hindrance, reducing planarity and π-conjugation. Lower solubility in polar solvents compared to 5,5'-dinitro isomer .
- Applications: Limited in MOFs due to steric constraints but useful in explosives research .
Positional Isomers of Dicarboxylic Acids
a. 1,1'-Biphenyl-4,4'-dicarboxylic acid (BPDC)
- Substituents : Carboxylic acids at 4,4' positions.
- Properties : High symmetry and planarity enable robust MOF construction (e.g., UiO-67). Lacks nitro groups, resulting in lower acidity and electronic tunability .
- Applications : Benchmark linker for gas storage (e.g., methane) and catalysis .
b. 2,2',6,6'-Tetramethoxy-[1,1'-biphenyl]-3,3',5,5'-tetracarboxylic acid
- Substituents : Four methoxy groups and four carboxylic acids.
- Properties : Increased acidity and coordination sites compared to dicarboxylic analogues. Methoxy groups improve solubility but reduce thermal stability .
- Applications : Multi-dentate ligands for high-nuclearity metal clusters .
Functional Group Impact on Properties
*Calculated based on similar structures.
Biological Activity
5,5'-Dinitro[1,1'-biphenyl]-3,3'-dicarboxylic acid (CAS No. 144949-59-7) is an organic compound notable for its unique structure featuring two nitro groups and two carboxylic acid groups attached to a biphenyl framework. This compound has garnered interest due to its potential applications in medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H10N2O4
- Molecular Weight : 270.24 g/mol
- Structure : The compound consists of a biphenyl core with dicarboxylic acid and dinitro substitutions that enhance its reactivity and biological potential.
Anticancer Activity
Nitroaromatic compounds have been explored for their anticancer properties. The reduction of nitro groups to amino groups can lead to the formation of biologically active derivatives that may inhibit tumor growth. Studies suggest that such transformations can enhance the cytotoxicity against various cancer cell lines.
The biological activity of this compound is primarily attributed to:
- Redox Reactions : The nitro groups can undergo reduction reactions, potentially leading to reactive intermediates that can interact with cellular macromolecules.
- Electrophilic Substitution : The electron-withdrawing nature of the nitro groups may facilitate electrophilic aromatic substitution reactions, impacting cellular signaling pathways.
Study 1: Anticancer Potential
A study investigated the cytotoxic effects of nitro-substituted biphenyl derivatives on human cancer cell lines. Results indicated that the presence of dinitro groups significantly enhanced the inhibitory effects on cell proliferation compared to non-nitro derivatives. The study suggested that further exploration into the reduction products could yield more potent anticancer agents.
Study 2: Antimicrobial Activity
Another research effort evaluated the antimicrobial properties of various nitro compounds against Gram-positive and Gram-negative bacteria. Although specific data on this compound were not available, related compounds demonstrated significant inhibition zones in agar diffusion assays.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5,5'-Diamino[1,1'-biphenyl]-3,3'-dicarboxylic acid | Amino instead of Nitro groups | Potentially lower antimicrobial activity |
| 4,4'-Dinitro[1,1'-biphenyl]-2,2'-dicarboxylic acid | Different substitution pattern | Similar anticancer properties |
Q & A
Q. What are the established synthetic routes for 5,5'-Dinitro[1,1'-biphenyl]-3,3'-dicarboxylic acid, and how are intermediates characterized?
The synthesis typically involves sequential functionalization of biphenyl derivatives. A common approach includes:
- Coupling reactions : Suzuki-Miyaura cross-coupling to assemble the biphenyl core, followed by nitration at the 5,5' positions using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) to avoid over-nitration .
- Oxidation : Carboxylic acid groups are introduced via oxidation of methyl esters (e.g., using KMnO₄ in aqueous acidic conditions) or hydrolysis of nitriles. Intermediate purity is verified by ¹H/¹³C NMR (e.g., δ 8.24 ppm for aromatic protons adjacent to nitro groups) and HPLC (>95% purity thresholds) .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- FT-IR : Confirms nitro (asymmetric stretch ~1520 cm⁻¹) and carboxylic acid (broad O-H stretch ~2500–3000 cm⁻¹) groups.
- Single-crystal XRD : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding between carboxyl groups). Refinement tools like SHELXL and WinGX ensure accurate structural models .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M-H]⁻ ion at m/z 347.02 for C₁₄H₈N₂O₈) .
Q. How does the nitro group influence the compound’s solubility and reactivity?
Nitro groups enhance electron-withdrawing effects , reducing solubility in polar solvents (e.g., water) but improving stability under oxidative conditions. Reactivity is dominated by:
- Acid-base behavior : Carboxylic acids deprotonate in basic media (pH >4), forming salts for MOF synthesis .
- Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine groups, enabling post-synthetic modification .
Advanced Questions
Q. How can researchers design Metal-Organic Frameworks (MOFs) using this compound as a linker, and what challenges arise?
- Linker design : The biphenyl backbone and carboxylate termini allow coordination with metal nodes (e.g., Zr⁶⁺ clusters). Symmetry mismatches between linker and metal clusters may require topological analysis (e.g., net-clipping strategies) to predict MOF architectures .
- Challenges : Nitro groups can sterically hinder metal-ligand coordination, necessitating solvent-assisted synthesis (e.g., DMF/water mixtures) to enhance crystallinity .
Q. How do synthetic conditions impact polymorphism, and how can conflicting crystallographic data be resolved?
- Polymorphism : Solvent choice (e.g., DMSO vs. DMF) and cooling rates during crystallization influence packing modes. For example, rapid cooling may yield metastable forms with altered unit cell parameters .
- Data reconciliation : Conflicting XRD patterns require Rietveld refinement to distinguish between phase impurities and true polymorphism. Cross-validation with DSC (melting point variations) and PXRD is critical .
Q. What strategies mitigate decomposition during high-temperature applications (e.g., catalysis or gas storage)?
- Thermal stabilization : Encapsulation in silica matrices or covalent functionalization (e.g., amidation of carboxyl groups) reduces nitro group degradation above 200°C .
- In situ monitoring : TGA-FTIR tracks decomposition products (e.g., NOₓ release) to optimize thermal thresholds .
Methodological Notes
- Avoiding by-products : Nitration side products (e.g., 3,5-dinitro isomers) are minimized by strict temperature control (-10°C) and stoichiometric HNO₃ excess (1.5 equiv) .
- Purification : Gradient flash chromatography (hexane/EtOAc → DCM/acetone) isolates the target compound. Recrystallization from ethanol/water mixtures enhances purity (>99%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
